molecular formula C13H22N2O3 B592205 tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1158749-94-0

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B592205
CAS RN: 1158749-94-0
M. Wt: 254.33
InChI Key: MHBGZEDGKJRVPB-UHFFFAOYSA-N
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Description

“tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate” is a unique chemical compound with the CAS Number: 1158749-94-0 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate” is C13H22N2O3 . The average mass is 254.325 Da and the monoisotopic mass is 254.163040 Da .

Scientific Research Applications

  • Supramolecular Arrangements in Derivatives : A study by Graus et al. (2010) explored the molecular and crystal structures of derivatives, including tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane. Their work elucidated the influence of substituents on cyclohexane rings in forming supramolecular structures.

  • Pathways in Organic Synthesis : Moskalenko and Boev (2012) investigated the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. This study contributes to the understanding of reactions involving compounds with active methylene groups (Moskalenko & Boev, 2012).

  • Conformational Analysis in Peptide Synthesis : Fernandez et al. (2002) conducted a synthesis and conformational analysis of related spirolactams, potentially useful as constrained surrogates in peptide synthesis (Fernandez et al., 2002).

  • NMR Spectroscopy for Stereochemistry Assignment : Guerrero-Alvarez et al. (2004) used NMR spectroscopy to assign the relative configuration of related spiro[4.5]decanes, demonstrating the utility of this method in stereochemical analysis (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

  • Biologically Active Compound Synthesis : Amirani Poor et al. (2018) reported on the synthesis of biologically active compounds involving tert-butyl azaspiro[4.5]decane derivatives, highlighting their potential in medicinal chemistry (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).

  • Synthesis of Peptidomimetics : Limbach et al. (2009) demonstrated the use of tert-butyl diazaspiro[4.5]octane derivatives in the synthesis of cyclopropyl-containing amino acids, indicating their role in developing peptidomimetics (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

  • Glucagon Receptor Antagonist Discovery : Demong et al. (2014) described the discovery of a spiroimidazolone-based glucagon receptor antagonist, incorporating a tert-butyl diazaspiro[4.5]decane structure. This research has implications in diabetes treatment (Demong et al., 2014).

properties

IUPAC Name

tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-6-13(7-9-15)5-4-10(16)14-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBGZEDGKJRVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)N2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745368
Record name tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

CAS RN

1158749-94-0
Record name 1,1-Dimethylethyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158749-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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